9α-Fluoroprednisolone 17-Valerate-d9
Description
9α-Fluoroprednisolone 17-Valerate-d9 is a deuterated synthetic glucocorticoid derivative designed to enhance metabolic stability. It is structurally derived from 9α-fluoro-16β-methylprednisolone 17-valerate (betamethasone 17-valerate, CAS 2152-44-5) by replacing nine hydrogen atoms with deuterium in the valerate ester group . The deuterium substitution aims to prolong the compound’s half-life by reducing cytochrome P450-mediated metabolism, a strategy validated in deuterated drugs like deutetrabenazine .
Properties
Molecular Formula |
C₂₆H₂₆D₉FO₆ |
|---|---|
Molecular Weight |
471.61 |
Synonyms |
9-Fluoro-11β,17,21-trihydroxy-pregna-1,4-diene-3,20-dione 17-valerate-d9; 9-Fluoro-11β,17,21-dihydroxy-pregna-1,4-diene-3,20-dione 17-valerate-d9; |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural and Physicochemical Properties
The table below compares 9α-Fluoroprednisolone 17-Valerate-d9 with key analogs:
Notes:
Pharmacological Activity
Anti-inflammatory Potency:
- Difluprednate (6α,9α-difluoro + dual esters): Exhibits 1.5–3× higher potency than betamethasone valerate due to dual fluorination and ester optimization .
- Betamethasone 17-Valerate : Moderate potency; widely used in dermatitis for its balance of efficacy and safety .
- This compound : Expected to retain anti-inflammatory activity of the parent compound, with prolonged duration due to deuterium .
Metabolic Stability:
- Deuteration at the 17-valerate position likely reduces first-pass metabolism, extending half-life. For example, deuterated estradiol valerate-d9 shows ~2× longer half-life than non-deuterated forms .
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